Ethyl 2-cyano-2-(4-nitrophenyl)acetate
Overview
Description
Ethyl 2-cyano-2-(4-nitrophenyl)acetate is an organic compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol . It is characterized by the presence of a cyano group and a nitrophenyl group attached to an ethyl acetate backbone. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-(4-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the condensation of 2-nitroaniline with cyanoacetic acid in the presence of dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . Another method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(4-nitrophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and strong acids or bases for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted esters, and various heterocyclic compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Ethyl 2-cyano-2-(4-nitrophenyl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(4-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. The cyano and nitrophenyl groups play a crucial role in its reactivity and biological activity. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds and the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl cyano(2-nitrophenyl)acetate
- Ethyl 2-cyano-3-(2-nitrophenyl)acrylate
- Ethyl cyano(4-methyl-3-nitrophenyl)hydrazonoacetate
Uniqueness
Ethyl 2-cyano-2-(4-nitrophenyl)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in both academic and industrial research.
Biological Activity
Ethyl 2-cyano-2-(4-nitrophenyl)acetate, with the molecular formula CHNO and a molecular weight of 234.21 g/mol, is an organic compound notable for its diverse biological activities and applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a cyano group and a nitrophenyl moiety attached to an ethyl acetate backbone. These functional groups significantly influence its reactivity and biological properties, making it a valuable building block in organic synthesis.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 234.21 g/mol |
CAS Number | 91090-86-7 |
The biological activity of this compound is largely attributed to its ability to act as an electrophile , engaging in nucleophilic substitution reactions. The cyano and nitrophenyl groups enhance its reactivity, allowing it to form new chemical bonds with various biological targets. This property is crucial for its application in drug development and synthesis of biologically active compounds.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance, derivatives synthesized from this compound have shown promising results against several cancer cell lines, including A549 (lung cancer), HT-29 (colorectal cancer), and HepG2 (liver cancer). In these studies, the anticancer activity was assessed through cell viability assays, revealing that substitutions at the para position of the nitrophenyl group significantly increased cytotoxicity compared to ortho or meta substitutions .
Synthesis of Bioactive Compounds
This compound serves as a precursor for various bioactive molecules. It has been utilized in the synthesis of compounds targeting specific enzymes and receptors, contributing to the development of new therapeutic agents. The versatility of this compound allows for modifications that can enhance biological activity or selectivity towards particular targets.
Case Studies
- Knoevenagel Condensation : A study demonstrated an improved protocol for synthesizing cyanoacrylate derivatives using this compound as a key intermediate. The synthesized derivatives exhibited significant anticancer activity against HT-29 and HepG2 cell lines, suggesting that structural modifications can lead to enhanced therapeutic efficacy .
- Synthesis of Entacapone : Research involving the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, utilized this compound as a precursor. This study highlighted the compound's role in developing drugs aimed at treating neurological disorders, emphasizing its importance in pharmaceutical chemistry .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl cyano(2-nitrophenyl)acetate | Cyano group, nitro group at different position | Moderate anticancer activity |
Ethyl cyano(4-methyl-3-nitrophenyl)hydrazonoacetate | Cyano group with hydrazone linkage | Enhanced antibacterial properties |
Mthis compound | Methyl instead of ethyl | Different solubility characteristics |
Properties
IUPAC Name |
ethyl 2-cyano-2-(4-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(14)10(7-12)8-3-5-9(6-4-8)13(15)16/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRRHMXPWJVDRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576348 | |
Record name | Ethyl cyano(4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91090-86-7 | |
Record name | Ethyl cyano(4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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